REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11].[C:14]([O:19][CH2:20][CH2:21]C[Si](OC)(OC)OC)(=[O:18])[C:15](C)=[CH2:16].C=CC1C=CC=CC=1.C(OCC)(=O)C=C>>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[C:14]([O:19][CH2:20][CH3:21])(=[O:18])[CH:15]=[CH2:16].[C:9]([OH:13])(=[O:12])[CH:10]=[CH2:11] |f:3.4,5.6.7|
|
Name
|
mixed monomer
|
Quantity
|
384 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
mixture
|
Quantity
|
56.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC1=CC=CC=C1.C(C=C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fed to a reaction vessel
|
Type
|
TEMPERATURE
|
Details
|
The temperature was maintained at 60°±2° C. until polymerization
|
Type
|
CUSTOM
|
Details
|
polymerised under similar conditions
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC1=CC=CC=C1.C(C=C)(=O)OCC.C(C=C)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |